Cas no 149353-95-7 (2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid)

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid structure
149353-95-7 structure
Product Name:2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
CAS No:149353-95-7
MF:C15H19NO4
MW:277.3156645298
MDL:MFCD03094736
CID:65135
PubChem ID:18988374
Update Time:2025-07-25

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • N-Boc-7-hydroxycarbonyl-1,2,3,4-tetrahydroisoquinoline
    • 2,7(1H)-Isoquinolinedicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester
    • 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
    • 2-Boc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid
    • 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLIC ACID.
    • 2-Boc-1,2,3,4-Tetrahydroisoquinoline-7-Carboxylic Acid
    • 2-t-Butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • 3,4-Dihydro-1H-isoquinoline-2,7-dicarboxylic acid 2-tert-butyl ester
    • N-Boc-1,2,3,4-tetrahydro-isoquinoline-7-carboxylic acid
    • 2-Boc-1,2,3,4-tetrahydro-...
    • 7-Isoquinolinecarboxylicacid-N-tertbutylester
    • N-Boc-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • FOOWPXAXLKCQAE-UHFFFAO
    • CS-W006223
    • 2-Boc-7-Carboxyl-1,2,3,4-Tetrahydroisoquinoline
    • SCHEMBL622590
    • DTXSID20597169
    • 7-Isoquinolinecarboxylic acid-N-tertbutyl ester
    • MFCD03094736
    • 149353-95-7
    • AKOS015910720
    • EN300-120449
    • FT-0650108
    • 2-(TERT-BUTOXYCARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-7-CARBOXYLICACID
    • Z1505711982
    • A20060
    • PB18583
    • SY033629
    • 2-(tert-Butoxycarbonyl) 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • FOOWPXAXLKCQAE-UHFFFAOYSA-N
    • DS-12232
    • AMY38118
    • DB-031541
    • 2-(TERT-BUTOXYCARBONYL)-3,4-DIHYDRO-1H-ISOQUINOLINE-7-CARBOXYLIC ACID
    • MDL: MFCD03094736
    • Inchi: 1S/C15H19NO4/c1-15(2,3)20-14(19)16-7-6-10-4-5-11(13(17)18)8-12(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18)
    • InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
    • SMILES: O(C(N1CC2C=C(C(=O)O)C=CC=2CC1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 277.13100
  • Monoisotopic Mass: 277.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.8

Experimental Properties

  • Density: 1.221
  • Boiling Point: 429.3±45.0°C at 760 mmHg
  • Flash Point: 213.4°C
  • Refractive Index: 1.563
  • PSA: 66.84000
  • LogP: 2.61590

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Security Information

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
216330-250mg
N-Boc-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
250mg
£69.00 2022-03-01
Fluorochem
216330-1g
N-Boc-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
1g
£170.00 2022-03-01
Fluorochem
216330-5g
N-Boc-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
5g
£574.00 2022-03-01
Fluorochem
216330-10g
N-Boc-1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
10g
£1053.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B843304-100mg
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
100mg
482.40 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB07418-10g
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 95%
10g
$986 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
112845-1g
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7
1g
12240CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QX987-1g
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
1g
1128.0CNY 2021-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QX987-250mg
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
250mg
783CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QX987-100mg
2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
149353-95-7 98%
100mg
457CNY 2021-05-08

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Production Method

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:149353-95-7)2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Order Number:A20060
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:09
Price ($):186.0/372.0
Email:sales@amadischem.com

Additional information on 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Introduction to 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7)

2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, identified by its CAS number 149353-95-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline family, a class of molecules known for their diverse biological activities and potential applications in drug development. The presence of a tert-butoxy carbonyl (Boc) group in its structure enhances its utility as an intermediate in synthetic chemistry, particularly in the preparation of more complex bioactive molecules.

The tert-butoxy carbonyl moiety is a protective group commonly employed in peptide synthesis and the preparation of amides, providing stability to the carboxylic acid functionality during various chemical transformations. This characteristic makes 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid a valuable building block for constructing peptidomimetics and other pharmacophores. The tetrahydroisoquinoline core is structurally reminiscent of several natural alkaloids and bioactive peptides, which have been extensively studied for their pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of tetrahydroisoquinoline derivatives in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer. The seven-membered lactam ring in 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid offers a scaffold that can be modified to fine-tune biological activity. The incorporation of functional groups such as amides or esters further expands its synthetic potential.

One of the most compelling aspects of 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is its role as a precursor in the synthesis of tetrahydroisoquinoline-based peptidomimetics. These peptidomimetics are designed to mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, studies have demonstrated that derivatives of tetrahydroisoquinoline can interact with specific protein targets involved in signal transduction pathways relevant to neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

The protective nature of the Boc group allows for selective deprotection under mild acidic or basic conditions, making it an ideal candidate for multi-step synthetic routes. This flexibility is particularly advantageous when designing complex molecules where orthogonal functionalization is required. The compound's stability under various reaction conditions further underscores its utility as an intermediate in synthetic organic chemistry.

In the context of drug discovery, 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has been explored as a scaffold for generating novel therapeutics. Researchers have leveraged its structural features to develop molecules with enhanced binding affinity and selectivity for disease-relevant targets. For example, modifications at the 1-position or 3-position of the tetrahydroisoquinoline ring have been investigated to optimize interactions with biological receptors.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies and biotechnology firms utilize such intermediates to streamline drug development pipelines. The ability to efficiently synthesize and modify tetrahydroisoquinoline-based compounds like this one accelerates the discovery process by providing access to a diverse library of potential drug candidates.

From a chemical biology perspective, understanding the reactivity and stability of functional groups within complex molecules is crucial for designing effective synthetic strategies. The Boc-protected carboxylic acid in 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid exemplifies how structural features can be tailored to meet specific synthetic demands while maintaining functional integrity.

The synthesis of this compound typically involves multi-step organic transformations starting from readily available precursors. Key steps often include cyclization reactions to form the tetrahydroisoquinoline core followed by functional group manipulations such as carboxylation and Boc protection. Advances in catalytic methods have further refined these processes, enabling higher yields and purities.

Future research directions may explore novel derivatives of this compound with enhanced bioactivity or improved pharmacokinetic profiles. Computational modeling and high-throughput screening techniques are likely to play pivotal roles in identifying promising candidates for further optimization.

In summary,2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS No. 149353-95-7) represents a significant advancement in pharmaceutical chemistry due to its versatile utility as an intermediate and its potential applications in drug development. Its structural features make it an ideal candidate for generating novel bioactive molecules with therapeutic implications across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:149353-95-7)2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
A20060
Purity:99%/99%
Quantity:5g/10g
Price ($):186.0/372.0
Email